3-chloro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
3-chloro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route is as follows:
Formation of Intermediate Benzamide: The initial step involves the reaction of 3-chlorobenzoyl chloride with furan-3-ylmethanol in the presence of a base such as triethylamine. This reaction forms 3-chloro-N-(furan-3-ylmethyl)benzamide.
Introduction of Thiophene Group: The intermediate benzamide is then reacted with 2-(thiophen-2-yl)ethylamine under appropriate conditions, such as heating in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chloro group or to modify the furan and thiophene rings.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dechlorinated or modified ring structures.
Substitution: Formation of new benzamide derivatives with different functional groups.
Scientific Research Applications
3-chloro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-chloro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide: Similar structure but with the furan ring at a different position.
3-chloro-N-(furan-3-ylmethyl)-N-(2-(thiophen-3-yl)ethyl)benzamide: Similar structure but with the thiophene ring at a different position.
3-chloro-N-(furan-3-ylmethyl)-N-(2-(pyridin-2-yl)ethyl)benzamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The unique combination of the chloro group, furan ring, and thiophene ring in 3-chloro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide contributes to its distinct chemical properties and potential applications. This compound may exhibit different reactivity, biological activity, and physical properties compared to its analogs, making it valuable for specific research and industrial purposes.
Properties
IUPAC Name |
3-chloro-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2S/c19-16-4-1-3-15(11-16)18(21)20(12-14-7-9-22-13-14)8-6-17-5-2-10-23-17/h1-5,7,9-11,13H,6,8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDRZZYVFXZNLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)N(CCC2=CC=CS2)CC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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